蛋氨酸-赖氨酸-缓激肽

描述

“Met-Lys-Bradykinin” is a variant of the peptide “Bradykinin”. Bradykinin is a peptide that promotes inflammation . It causes arterioles to dilate (enlarge) via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor and makes veins constrict, via prostaglandin F2 . Met-Lys-Bradykinin is a neuropeptide found in Aplysia californica with high sequence homology to bradykinin and kallidin .

Synthesis Analysis

Multiple pathways have been proposed to generate bradykinin (BK)-related peptides from blood . Tissue kallikrein (KLK-1) generates kallidin (Lys-BK) mainly from circulating low-molecular-weight kininogen (LK), whereas plasma kallikrein, a component of the contact activation system, generates bradykinin (BK) exclusively from high-molecular-weight-kininogen (HK) .

Molecular Structure Analysis

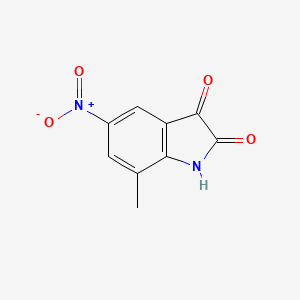

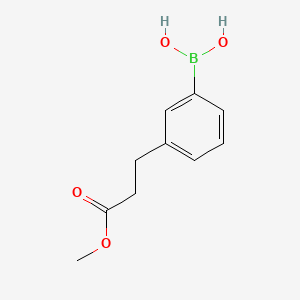

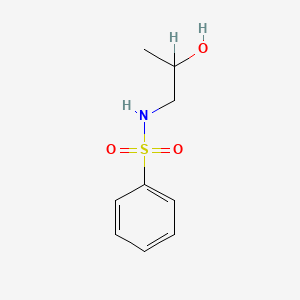

The molecular formula of Met-Lys-Bradykinin is C61H94N18O13S . Its molecular weight is 1319.58 g/mol .

Chemical Reactions Analysis

Bradykinin is known to be degraded by angiotensin converting enzyme (ACE), but Met-Lys-Bradykinin is paradoxically activated by ACE . This suggests that Met-Lys-Bradykinin undergoes a unique chemical reaction with ACE that results in its activation rather than degradation.

Physical And Chemical Properties Analysis

Met-Lys-Bradykinin is a white powder that is soluble in water . It has a water content of 2.9% and an acetate content of 11.5% . Its peptide content by amino acid analysis is 85% .

科学研究应用

比较药理作用

蛋氨酸-赖氨酸-缓激肽与相关的激肽一起,因其对各种平滑肌制剂的药理作用及其对血管通透性的影响而受到研究。雷斯、奥基诺和罗卡·席尔瓦在 1971 年的研究表明,蛋氨酸-赖氨酸-缓激肽与甘氨酸-精氨酸-蛋氨酸-赖氨酸-缓激肽和赖氨酸-缓激肽等其他多肽一样,表现出相似但数量上不同的药理作用,这取决于它们的分子量。这项研究突出了这些肽对不同平滑肌组织和血管通透性的不同影响,表明在了解血管疾病和治疗方面具有潜在应用 (Reis, Okino, & Rocha e Silva, 1971)。

血管紧张素转换酶的代谢激活

2011 年,格拉等人探讨了蛋氨酸-赖氨酸-缓激肽如何在血管组织中被血管紧张素转换酶 (ACE) 代谢激活。他们的研究结果表明,虽然蛋氨酸-赖氨酸-缓激肽对重组 B₁ 和 B₂ 受体亲和力较低,但它有效地取代了 [³H]依那普利与重组 ACE 的一部分结合。这表明 ACE 在血管环境中激活蛋氨酸-赖氨酸-缓激肽中发挥作用,可能影响血管功能和心血管疾病的发展 (Gera et al., 2011)。

刺激骨吸收

柳格伦和勒纳在 1988 年研究了蛋氨酸-赖氨酸-缓激肽在骨吸收中的作用。他们的研究发现,蛋氨酸-赖氨酸-缓激肽刺激了预标记的小鼠颅骨释放 45Ca,并增加了成骨细胞丰富的鼠颅骨细胞中前列腺素 E2 的产生。这表明蛋氨酸-赖氨酸-缓激肽在骨代谢和与骨吸收相关的疾病(如骨质疏松症或关节炎)中具有潜在作用 (Ljunggren & Lerner, 1988)。

对人脐动脉和静脉的收缩作用

阿尔图拉在 1972 年研究了蛋氨酸-赖氨酸-缓激肽对人脐动脉和静脉的收缩作用。这项研究表明,蛋氨酸-赖氨酸-缓激肽与其他激肽多肽一起,可以诱导这些组织产生强烈的收缩反应,表明其对血流和血管功能的潜在影响,尤其是在围产期医学中 (Altura, 1972)。

分析分离和测量技术

技术进步使得蛋氨酸-赖氨酸-缓激肽的分离和测量成为可能,有助于其在生物系统中的分析。例如,基斯特、特米尼奥尼和格里内森在 1994 年开发了一种使用毛细管区带电泳和新型激光荧光检测器的方法,可以有效地将蛋氨酸-赖氨酸-缓激肽与其他肽分离 (Kist, Termignoni, & Grieneisen, 1994)。

安全和危害

In case of inhalation, move the person into fresh air and give artificial respiration if necessary . If it comes into contact with skin, wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXPFNXUSFJJEI-BHEJXMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203536 | |

| Record name | Bradykinin, met-lys- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met-lys-bradykinin | |

CAS RN |

550-19-6 | |

| Record name | Bradykinin, met-lys- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, met-lys- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。